L-Valine ethyl ester hydrochloride L-Valine ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 17609-47-1
VCID: VC21538120
InChI: InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
SMILES: CCOC(=O)C(C(C)C)[NH3+].[Cl-]
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

L-Valine ethyl ester hydrochloride

CAS No.: 17609-47-1

Cat. No.: VC21538120

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

L-Valine ethyl ester hydrochloride - 17609-47-1

CAS No. 17609-47-1
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name [(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]azanium;chloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
Standard InChI Key PQGVTLQEKCJXKF-RGMNGODLSA-N
Isomeric SMILES CCOC(=O)[C@H](C(C)C)[NH3+].[Cl-]
SMILES CCOC(=O)C(C(C)C)[NH3+].[Cl-]
Canonical SMILES CCOC(=O)C(C(C)C)[NH3+].[Cl-]

Chemical Identity and Structure

L-Valine ethyl ester hydrochloride is an esterified form of the amino acid L-valine, converted to its hydrochloride salt. It is identified by the following properties:

PropertyValue
CAS Number17609-47-1
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
SynonymsEthyl L-valinate hydrochloride, H-VAL-OET HCL, L-Val-OEt.HCL
InChIKeyPQGVTLQEKCJXKF-RGMNGODLSA-N

The compound consists of L-valine with an ethyl ester group attached to the carboxylic acid function, forming a hydrochloride salt . This modification enhances certain properties of the parent amino acid while maintaining its stereochemical configuration.

Structural Features

The structure of L-Valine ethyl ester hydrochloride incorporates the branched-chain aliphatic side group characteristic of valine, with an ethyl ester substitution at the carboxyl group. The amine group exists in its protonated form (NH3+) with a chloride counterion, creating the hydrochloride salt . This structural arrangement contributes to its stability and solubility profile while preserving the functional properties of the amino acid.

Physical and Chemical Properties

Understanding the physical and chemical properties of L-Valine ethyl ester hydrochloride is essential for its appropriate handling, storage, and application in various fields.

Physical Characteristics

PropertyDescription
Physical StatePowder to crystalline solid
ColorWhite to almost white
Melting Point102-105°C
Optical Rotation[α]20/D +6.7°, c = 2 in H2O
SolubilitySoluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone

The compound demonstrates relatively good stability under standard laboratory conditions when properly stored . It retains its optical activity, with a specific rotation of approximately +6.5 ± 1° (c=2 in H2O) , confirming its L-configuration.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of L-Valine ethyl ester hydrochloride:

1H NMR (400 MHz, CDCl3) data shows characteristic peaks at:

  • δ 8.76 (s, 3H) corresponding to the ammonium protons

  • δ 4.17-4.27 (m, 2H) for the ethyl ester CH2 group

  • δ 3.87 (d, 1H, J=4.1 Hz) for the α-carbon proton

  • δ 2.39-2.43 (m, 1H) for the methine proton of the isopropyl group

  • δ 1.23 (t, 3H, J=7.1 Hz) for the methyl of the ethyl ester

  • δ 1.07 (dt, 6H) for the two methyl groups of the isopropyl side chain

13C NMR (100 MHz, CDCl3) shows signals at:

  • δ 168.25 for the carbonyl carbon

  • δ 62.29 for the α-carbon

  • δ 58.55 for the ester methylene carbon

These spectroscopic data provide definitive confirmation of the structure and purity of the compound.

Synthesis Methods

Laboratory Synthesis

The synthesis of L-Valine ethyl ester hydrochloride typically follows established esterification protocols for amino acids. A common approach involves the reaction of L-valine with ethanol in the presence of thionyl chloride or hydrogen chloride gas as a catalyst.

A detailed synthetic procedure outlined in the literature describes a method involving L-valine and ethanol in the presence of chlorotrimethylsilane . This approach yields the hydrochloride salt with high efficiency (95-99% yield). The reaction proceeds through the following general pathway:

  • Activation of the carboxylic acid group of L-valine

  • Nucleophilic attack by ethanol

  • Formation of the ester bond with elimination of water

  • Protonation of the amino group to form the hydrochloride salt

Purification and Characterization

After synthesis, the compound can be purified through recrystallization techniques. The purity and identity are confirmed through various analytical methods, including:

  • Melting point determination

  • NMR spectroscopy (1H and 13C)

  • Infrared spectroscopy

  • Elemental analysis

The synthesis and purification methods are scalable and can be adapted for larger production requirements.

Applications and Uses

L-Valine ethyl ester hydrochloride has found applications across multiple industries due to its unique properties and functionalities.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders and muscle recovery. Its role in enhancing protein synthesis makes it valuable for developing drugs related to muscle health and metabolic function . In pharmaceutical research, it often serves as a building block for more complex molecules, including peptide-based therapeutics and enzyme inhibitors.

Nutritional Supplements

In the sports nutrition sector, L-Valine ethyl ester hydrochloride is utilized in dietary supplements designed to enhance athletic performance and muscle growth. The compound provides a bioavailable source of branched-chain amino acids (BCAAs), which are crucial for muscle recovery and development following intense physical activity . The ester modification potentially improves absorption characteristics compared to free amino acids.

Biochemical Research

Researchers utilize L-Valine ethyl ester hydrochloride to study protein synthesis and metabolic pathways. This facilitates understanding of complex biological processes and the development of new therapeutic agents . The compound serves as a valuable tool in studies investigating:

  • Amino acid metabolism

  • Protein structure and function

  • Enzyme activity and inhibition

  • Nutritional biochemistry

Cosmetic Formulations

The compound is incorporated into skincare products due to its moisturizing properties and ability to support skin health. Its amino acid structure makes it compatible with skin physiology, contributing to its appeal in the beauty industry . Cosmetic applications may include:

  • Moisturizing creams and lotions

  • Anti-aging formulations

  • Skin conditioners

  • Hair care products

Food Industry Applications

In the food sector, L-Valine ethyl ester hydrochloride can function as a flavoring agent or nutritional enhancer in food products, catering to consumers seeking health benefits in their diets . The compound may contribute to the flavor profile while providing potential nutritional benefits.

Research Findings

Pharmaceutical Research

Recent research has demonstrated the potential of L-Valine ethyl ester hydrochloride in various pharmaceutical applications. One notable study investigated its use in ionic liquid formulations to enhance the solubility and skin permeation of ibuprofen . The research showed that:

  • L-Valine ethyl ester could form ionic pairs with ibuprofen

  • These ionic pairs demonstrated enhanced solubility characteristics

  • The formulations showed improved transdermal delivery potential

This application highlights the compound's utility beyond its role as a synthetic intermediate, demonstrating its potential in drug delivery systems.

Comparative Studies

The table below presents a comparison of L-Valine ethyl ester hydrochloride with related compounds:

CompoundMolecular Weight (g/mol)Solubility ProfileKey Applications
L-Valine ethyl ester hydrochloride181.66Water-soluble, soluble in organic solventsPharmaceutical synthesis, nutrition, research
L-Valine (free amino acid)117.15Limited water solubilityNutrition, biochemical studies
L-Valine methyl ester hydrochloride167.63Similar to ethyl esterSimilar applications with different physicochemical properties
L-Valine benzyl ester hydrochloride243.73Less water-soluble, more lipophilicPeptide synthesis, specialized applications

This comparison illustrates how the ethyl ester modification affects the properties and potential applications of the valine molecule, optimizing certain characteristics for specific uses.

Synthesis Optimization

Research into the synthesis of L-Valine ethyl ester hydrochloride has focused on improving yield, purity, and efficiency. Studies have explored various catalysts, reaction conditions, and purification methods to optimize the production process . These improvements have made the compound more accessible for research and commercial applications.

Future Perspectives

The continued research into L-Valine ethyl ester hydrochloride suggests several promising future directions:

  • Development of novel drug delivery systems utilizing the compound's unique properties

  • Exploration of its potential in targeted nutritional formulations

  • Investigation of additional pharmaceutical applications

  • Further optimization of synthetic methods for more efficient production

As research progresses, additional applications and benefits of this versatile compound are likely to emerge, expanding its utility across multiple scientific and industrial sectors.

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181.6598 g/mol